3-Bromo-4-(4-methylpiperidin-1-yl)aniline
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Overview
Description
3-Bromo-4-(4-methylpiperidin-1-yl)aniline: is an organic compound that features a bromine atom, a piperidine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(4-methylpiperidin-1-yl)aniline typically involves the bromination of a precursor compound followed by the introduction of the piperidine ring. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the aromatic ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent reactions in reactors designed for high efficiency and yield. The use of catalysts and optimized reaction conditions can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.
Reduction: Reduction reactions may target the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the aromatic ring .
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities with 3-Bromo-4-(4-methylpiperidin-1-yl)aniline.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness: What sets this compound apart is its unique combination of a bromine atom, a piperidine ring, and an amine group. This structure provides distinct reactivity and potential for creating novel derivatives with specific properties .
Properties
IUPAC Name |
3-bromo-4-(4-methylpiperidin-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13/h2-3,8-9H,4-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXFMKMMCNKVOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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